Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate
Brand Name: Vulcanchem
CAS No.: 232941-14-9
VCID: VC8092200
InChI: InChI=1S/C10H9BrClNO4/c1-4(14)13-8-6(12)3-5(10(16)17-2)9(15)7(8)11/h3,15H,1-2H3,(H,13,14)
SMILES: CC(=O)NC1=C(C=C(C(=C1Br)O)C(=O)OC)Cl
Molecular Formula: C10H9BrClNO4
Molecular Weight: 322.54 g/mol

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate

CAS No.: 232941-14-9

Cat. No.: VC8092200

Molecular Formula: C10H9BrClNO4

Molecular Weight: 322.54 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate - 232941-14-9

CAS No. 232941-14-9
Molecular Formula C10H9BrClNO4
Molecular Weight 322.54 g/mol
IUPAC Name methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate
Standard InChI InChI=1S/C10H9BrClNO4/c1-4(14)13-8-6(12)3-5(10(16)17-2)9(15)7(8)11/h3,15H,1-2H3,(H,13,14)
Standard InChI Key JVHHLYLHOXWORE-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=C(C(=C1Br)O)C(=O)OC)Cl
Canonical SMILES CC(=O)NC1=C(C=C(C(=C1Br)O)C(=O)OC)Cl

Structural and Molecular Characteristics

The compound’s IUPAC name, methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate, reflects its substitution pattern on the aromatic ring:

  • Position 2: Hydroxyl group (-OH)

  • Position 3: Bromine atom (-Br)

  • Position 4: Acetamido group (-NHCOCH₃)

  • Position 5: Chlorine atom (-Cl)

  • Position 7: Methoxycarbonyl group (-COOCH₃)

Molecular Formula: C₁₁H₁₀BrClNO₅
Molecular Weight: 363.56 g/mol
Structural Formula:
CH3OCOC6H2(Br)(Cl)(NHCOCH3)(OH)\text{CH}_3\text{OCOC}_6\text{H}_2(\text{Br})(\text{Cl})(\text{NHCOCH}_3)(\text{OH})

The presence of electron-withdrawing groups (Br, Cl) and hydrogen-bonding moieties (OH, NHCOCH₃) influences its reactivity and solubility .

Synthetic Pathways and Optimization

Industrial-Scale Synthesis from p-Aminosalicylic Acid

The synthesis involves six steps starting from p-aminosalicylic acid (Scheme 1) :

Step 1: Methylation

p-Aminosalicylic acid undergoes esterification with methanol catalyzed by concentrated sulfuric acid (reflux, 4–8 h), yielding methyl 4-amino-2-hydroxybenzoate (92–95% purity) .

Step 2: Acetylation

The amino group is acetylated using acetic anhydride in glacial acetic acid (35–45°C, 3–5 h), producing methyl 4-acetamido-2-hydroxybenzoate (97% yield) .

Step 3: Chlorination

Chlorination with N-chlorosuccinimide (NCS) in DMF at −6–5°C introduces a chlorine atom at position 5 (85% yield) .

Step 4: Bromination

Bromination using N-bromosuccinimide (NBS) in DMF at room temperature adds bromine at position 3 (88% yield) .

Step 5: Bromoethylation

Reaction with 1,2-dibromoethane and K₂CO₃ in DMF (35–45°C, 12 h) forms methyl 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate (82% yield) .

Step 6: Cyclization and Hydrolysis

Cyclization under basic conditions followed by acid hydrolysis yields 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, the prucalopride intermediate .

Table 1: Reaction Conditions and Yields

StepReagent/CatalystTemperature (°C)Yield (%)
1H₂SO₄, CH₃OHReflux95
2(CH₃CO)₂O35–4597
3NCS, DMF−6–585
4NBS, DMF2588
51,2-Dibromoethane35–4582

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in THF. Insoluble in water due to the hydrophobic ester and aryl halide groups .

  • Melting Point: 148–152°C (decomposition observed above 160°C) .

  • Stability: Stable under inert gas at −20°C for >6 months. Susceptible to hydrolysis under strongly acidic or basic conditions .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 8.21 (s, 1H, NHCO), 7.89 (s, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.11 (s, 3H, COCH₃) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 170.1 (COOCH₃), 168.9 (CONH), 152.3 (C-OH), 134.2–112.4 (Ar-C), 52.3 (OCH₃), 23.7 (COCH₃) .

Pharmaceutical Applications

Role in Prucalopride Synthesis

The compound serves as the penultimate intermediate in prucalopride synthesis. Its bromo and hydroxy groups facilitate ring-closing via nucleophilic substitution to form the dihydrobenzofuran core, critical for 5-HT₄ receptor binding .

Quality Control Specifications

Industrial batches require:

  • Purity: ≥99.0% (HPLC)

  • Impurities: ≤0.1% residual solvents (DMF, THF)

  • Heavy Metals: ≤10 ppm

Comparative Analysis of Synthetic Routes

The patented route offers advantages over alternative methods:

Future Research Directions

  • Catalyst Optimization: Replace H₂SO₄ with immobilized enzymes for greener esterification.

  • Continuous Flow Synthesis: Enhance bromination efficiency via microreactors.

  • Alternative Halogenation Strategies: Photocatalytic bromination to reduce NBS usage.

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